A-893

Vue d'ensemble

Description

A-893 est un inhibiteur puissant et sélectif de l'enzyme lysine méthyltransférase SMYD2. Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la méthylation des résidus lysine sur les protéines histones et non-histones, ce qui joue un rôle crucial dans la régulation de l'expression des gènes et le maintien des fonctions cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'A-893 implique l'exploration systématique des relations structure-activité d'un composé benzoxazinone connu précédemment. La voie de synthèse comprend plusieurs étapes clés :

Formation du noyau benzoxazinone : Elle implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau benzoxazinone.

Méthodes de production industrielle

La production industrielle de l'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait :

Traitement en batch : Utilisation de réacteurs en batch pour effectuer les étapes de cyclisation et de modification des groupes fonctionnels.

Purification : Utilisation de techniques telles que la cristallisation, la chromatographie et la recristallisation pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'A-893 subit principalement les types de réactions suivants :

Réactions de substitution : Les groupes chloro dans l'this compound peuvent subir des réactions de substitution nucléophile.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions redox, en particulier impliquant les groupes amino.

Réactifs et conditions courantes

Substitution nucléophile : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols, généralement dans des conditions basiques.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués de l'this compound, qui peuvent avoir des activités biologiques variables selon la nature des substituants .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la méthylation de la lysine dans diverses voies biochimiques.

Biologie : Employé dans des tests cellulaires pour étudier les effets de l'inhibition de SMYD2 sur les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber la méthylation des protéines suppresseurs de tumeurs telles que p53.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les modifications épigénétiques

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement l'enzyme lysine méthyltransférase SMYD2. L'inhibition se produit par la liaison de l'this compound au site actif de SMYD2, empêchant la méthylation des résidus lysine sur les protéines cibles. Cela conduit à la suppression de l'expression des gènes et à la modulation de diverses voies cellulaires. La cible moléculaire principale est la protéine suppresseur de tumeur p53, où l'this compound inhibe la méthylation de la lysine 370, affectant ainsi sa stabilité et son activité .

Applications De Recherche Scientifique

A-893 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the role of lysine methylation in various biochemical pathways.

Biology: Employed in cell-based assays to investigate the effects of SMYD2 inhibition on cellular processes.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the methylation of tumor suppressor proteins such as p53.

Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mécanisme D'action

A-893 exerts its effects by selectively inhibiting the enzyme lysine methyltransferase SMYD2. The inhibition occurs through the binding of this compound to the active site of SMYD2, preventing the methylation of lysine residues on target proteins. This leads to the suppression of gene expression and modulation of various cellular pathways. The primary molecular target is the tumor suppressor protein p53, where this compound inhibits the methylation of lysine 370, thereby affecting its stability and activity .

Comparaison Avec Des Composés Similaires

Composés similaires

AZ505 : Un autre inhibiteur sélectif de SMYD2 avec un mécanisme d'action similaire mais légèrement moins puissant que l'A-893.

EPZ031686 : Un inhibiteur sélectif de l'enzyme EZH2, qui cible également la méthylation de la lysine mais sur des résidus et des protéines différents

Unicité de l'this compound

L'this compound se démarque par sa forte puissance et sa sélectivité pour SMYD2, avec une valeur IC50 de 2,8 nanomolaires. Cela en fait un outil précieux pour étudier les fonctions biologiques spécifiques de SMYD2 et son rôle dans les processus pathologiques .

Propriétés

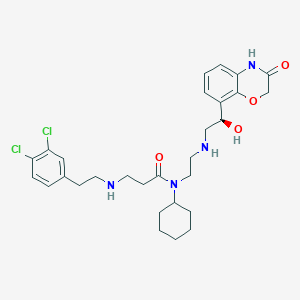

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRBXBROEPXZHF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

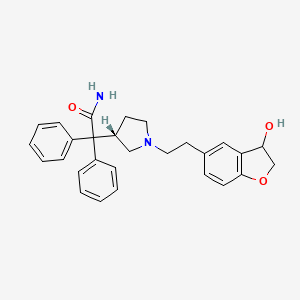

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)